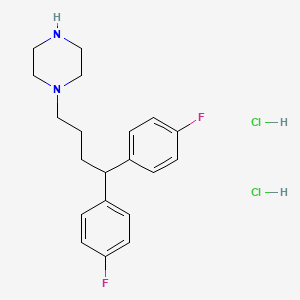

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride typically involves the reaction of piperazine with 4,4-bis(p-fluorophenyl)butyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the fluorophenyl groups are substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of piperazine N-oxides or fluorophenyl ketones.

Reduction: Formation of reduced piperazine derivatives or fluorophenyl alcohols.

Substitution: Formation of substituted piperazine derivatives or fluorophenyl compounds.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent and its potential role in the treatment of neurological disorders.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Piperazine: The parent compound, which lacks the 4,4-bis(p-fluorophenyl)butyl group.

1-(4-Fluorophenyl)piperazine: A related compound with a single fluorophenyl group.

1-(4,4-Diphenylbutyl)piperazine: A similar compound with diphenyl groups instead of fluorophenyl groups.

Comparison:

Piperazine: While piperazine itself is a versatile compound with various applications, the addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it more potent and selective in certain applications.

1-(4-Fluorophenyl)piperazine: This compound has similar properties but may have different biological activity and selectivity due to the presence of only one fluorophenyl group.

1-(4,4-Diphenylbutyl)piperazine: The replacement of fluorophenyl groups with diphenyl groups can alter the compound’s chemical properties and biological activity, potentially affecting its efficacy and safety in different applications.

Biologische Aktivität

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 4,4-bis(p-fluorophenyl)butyl group. This structure is significant as it influences the compound's interaction with biological targets.

- Receptor Interaction : Piperazine derivatives often exhibit activity through interactions with various neurotransmitter receptors. For instance, they can act as agonists or antagonists at opioid receptors and dopamine receptors, which are crucial for pain management and neuropharmacological applications .

- Antimalarial Activity : Recent studies have explored piperazine derivatives in the context of antimalarial activity. For example, compounds containing piperazine moieties have shown enhanced efficacy against Plasmodium species in vitro and in vivo, indicating their potential as antimalarial agents .

- Cytotoxic Effects : Research has indicated that certain piperazine derivatives possess cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that specific piperazine derivatives can induce apoptosis in hepatocellular carcinoma (HCC) and breast cancer cell lines .

Biological Activity Data

Case Studies

- Antimalarial Efficacy : A study evaluated various piperazine-containing quinolone derivatives for their antimalarial activity. The most potent compounds exhibited EC50 values as low as 4.5 nM against resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Screening : Another investigation focused on the cytotoxic effects of piperazine derivatives against multiple cancer cell lines. Among the tested compounds, those with a benzamide structure showed significant growth inhibition with GI50 values ranging from 5 to 15 µM across different cell types .

- Dual-Target Design : Research into dual-target drugs has revealed that piperazine derivatives can be designed to simultaneously interact with mu-opioid and dopamine D3 receptors, potentially offering new avenues for pain management with reduced abuse potential .

Eigenschaften

CAS-Nummer |

30297-96-2 |

|---|---|

Molekularformel |

C20H26Cl2F2N2 |

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

1-[4,4-bis(4-fluorophenyl)butyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C20H24F2N2.2ClH/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;;/h3-10,20,23H,1-2,11-15H2;2*1H |

InChI-Schlüssel |

CYKJVKZHULUORF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.